molecular formula C10H12O3 B1313585 2-Isopropoxybenzoic acid CAS No. 63635-26-7

2-Isopropoxybenzoic acid

Cat. No. B1313585
CAS RN: 63635-26-7
M. Wt: 180.2 g/mol
InChI Key: WWPLDSOFBMZGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .


Synthesis Analysis

The synthesis of 2-Isopropoxybenzoic acid involves heating the solution to 70° C. on a water bath for 2 hours. The reaction mass is then cooled to 10° C., poured into ice water, and acidified with 5% dilute hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxybenzoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropoxybenzoic acid include a molecular formula of C10H12O3, an average mass of 180.201 Da, and a monoisotopic mass of 180.078644 Da .

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

2-Iodoxybenzoic acid (IBX) is a versatile oxidant used in organic synthesis. It has been utilized for the dehydrogenation of tetrahydro-β-carbolines to aromatic forms under mild conditions, demonstrating its utility in the synthesis of marine indole alkaloids like eudistomin U. This showcases the compound's effectiveness in facilitating complex chemical reactions (Panarese & Waters, 2010).

2. Applications in Analytical Chemistry

The application of 2-isopropoxybenzoic acid derivatives in analytical chemistry is notable, especially in mass spectrometry. The compound has been used in on-MALDI-target N-glycan nonreductive amination, where it serves as both a labeling reagent for glycans and a matrix in MALDI-MS glycan analysis. This has improved the efficiency and accuracy of glycan analysis in biotherapeutics (Hronowski et al., 2020).

3. Environmental and Industrial Applications

The oxidation capabilities of 2-iodoxybenzoic acid derivatives are also harnessed in environmental applications. For example, the compound has been used in the Catalytic Wet Peroxide Oxidation (CWPO) process for the removal of pollutants from industrial effluents. This application underscores its potential in environmental remediation technologies (Gupta & Rakesh, 2019).

Safety And Hazards

While specific safety data for 2-Isopropoxybenzoic acid is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPLDSOFBMZGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493841
Record name 2-[(Propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxybenzoic acid

CAS RN

63635-26-7
Record name 2-[(Propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.00 g (36.2 mmol) of potassium carbonate and 3.27 g (26.6 mmol) of isopropyl bromide were added to a mixture of 2.00 g (13.2 mmol) of methyl salicylate and 10 ml of dimethylformamide, and they were stirred at room temperature overnight and then at 70° C. for 4 hours. 12.0 ml (36 mmol) of 3 M aqueous sodium hydroxide solution and 6.0 ml of ethanol were added to the reaction mixture, and they were stirred at 80° C. for 6 hours and then concentrated under reduced pressure. Water was added thereto. After washing with ethyl acetate, the aqueous layer was neutralized with hydrochloric acid. After the extraction with ethyl acetate, the extract was washed with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

210 g mixture of 2,5-dihydroxy benzoic acid and isopropanol was added to 1201 g of 80% sulfuric acid and stirred for 8 hours at 75° C. The solution was allowed to cool, and was added with 2 liters of ice water and 140 ml of hexane and was stirred in an ice bath. Resultant crystal deposit was filtrated, and the residue was washed with hexane. Then, it was dispersed in a mixture liquid consisting of methanol and water in a ratio of 6:4, and filtration was conducted. The substance was dried for 48 hours at 60° C., and 65.4 g of isopropyl-salicylic acid intermediate was obtained.
[Compound]
Name
mixture
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1201 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of Isopropyl 2-isopropoxy-benzoate (10 g, 240 mmol) in dimethyl sulfoxide (40 mL) was added potassium tert-butoxide (10 g, 890 mmol) in portions. The solution was heated to 70° C. on a water bath for 2 h, and the progress of the reaction was monitored by TLC using a hexane-ethyl acetate (8:2) solvent system. The reaction mass was cooled to 10° C., poured into ice water, and then acidified with 5% dilute hydrochloric acid. The precipitated solid was filtered and washed thoroughly with distilled water, and the crude mass was recrystallized in hexane (50 mL) to yield an off-white solid of 2-Isopropoxy-benzoic Acid (7.6 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Isopropoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Isopropoxybenzoic acid
Reactant of Route 5
2-Isopropoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Isopropoxybenzoic acid

Citations

For This Compound
25
Citations
JJ Nué Martínez, I Alkorta, C Dardonville - 2021 - digital.csic.es
… However, 1 was not detected with temperature ≥80 C (entries 3-4) whereas 3 and a new by-product (m/z 195), possibly corresponding to 4-amino-2-isopropoxybenzoic acid (4), were …
Number of citations: 2 digital.csic.es
S Yu, H Seino, M Ueda - Macromolecules, 1999 - ACS Publications
… polycondensation of 5-(3-carboxypropyl)-2-isopropoxybenzoic acid (XabX), bis(4-nitrophenyl) … 5-(3-carboxypropyl)-2-isopropoxybenzoic acid (8) to be a nonsymmetric dicarboxylic acid. …
Number of citations: 7 pubs.acs.org
J Zhang, Q Wang, H Fang, W Xu, A Liu, G Du - Bioorganic & medicinal …, 2008 - Elsevier
A series of hydrophobic p-aminosalicylic acid derivatives containing a lipophilic side chain at C-2 and an amino or guanidine at C-5 were synthesized and evaluated for their ability to …
Number of citations: 46 www.sciencedirect.com
M Zaja, SJ Connon, AM Dunne, M Rivard… - Tetrahedron, 2003 - Elsevier
… To a stirred suspension of LiAlH 4 (0.68 g, 17.8 mmol) in ether (22 mL) under nitrogen was added a solution of 5-fluoro-2-isopropoxybenzoic acid isopropyl ester (2.14 g, 8.9 mmol) in …
Number of citations: 207 www.sciencedirect.com
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org
R Grainger - 2015 - qmro.qmul.ac.uk
and biological sources. Recent advances in decarboxylative activation has allowed for the application of these reagents as building-blocks in organic synthesis; presenting viable, …
Number of citations: 2 qmro.qmul.ac.uk
A Blencowe, W Hayes - Recent Developments in Polymer …, 2007 - books.google.com
… involving:(i) addition of DBOP to 5-(3-carboxypropyl)-2-isopropoxybenzoic acid 48 resulting in the formation of the activated acid derivative 49 that in turn reacted selectively with 0.5 …
Number of citations: 2 books.google.com
BA Vara, A Mayasundari, JC Tellis… - The Journal of …, 2014 - ACS Publications
The finding by scientists at Hoffmann-La Roche that cis-imidazolines could disrupt the protein–protein interaction between p53 and MDM2, thereby inducing apoptosis in cancer cells, …
Number of citations: 44 pubs.acs.org
G Cahiez, A Moyeux, E Zhou, M Poizat - Synthesis, 2018 - thieme-connect.com
… The intramolecular nucleophilic substitution 5 → 6 is in agreement with the low reactivity of 2-isopropoxybenzoic acid (Table [2], entry 12) as well as with the beneficial effect when NMP …
Number of citations: 1 www.thieme-connect.com
VJ Santora, TA Almos, R Barido… - Journal of Medicinal …, 2018 - ACS Publications
We report here the identification and optimization of a novel series of potent GlyT1 inhibitors. A ligand design campaign that utilized known GlyT1 inhibitors as starting points led to the …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.